molecular formula C10H12BrN B6353785 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1710696-27-7

6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6353785
CAS RN: 1710696-27-7
M. Wt: 226.11 g/mol
InChI Key: NGKXMSWDWPWIML-UHFFFAOYSA-N
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Description

“6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 212.09 . It is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bromine atom at the 6th position and a methyl group at the 4th position of the tetrahydroisoquinoline ring . The InChI code for this compound is 1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 .


Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives, including “this compound”, can undergo various chemical reactions. One of the commonly observed reactions is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . . The physical form of the compound can range from white to yellow to brown or gray .

Scientific Research Applications

Synthesis and Chemical Applications

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline is utilized in the synthesis of various chemical compounds. A study by Zlatoidský and Gabos (2009) describes its use in the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine through a process involving reductive amination of Schiff's Bases (Zlatoidský & Gabos, 2009).
  • Another study highlights the isolation of brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides, suggesting its presence in natural sources and potential for various applications (Ma et al., 2007).

Potential Pharmacological Interest

  • Rey, Vergnani, and Dreiding (1985) developed a general route to synthesize 8-substituted tetrahydroisoquinolines, indicating the compound's potential in pharmaceutical synthesis (Rey, Vergnani, & Dreiding, 1985).
  • The work of Bernabeu et al. (2004) on the synthesis of 4‐substituted‐1,2,3,4‐tetrahydroisoquinoline derivatives highlights their potential pharmacological interest, showcasing the versatility of such compounds in drug development (Bernabeu et al., 2004).

Neurological Research

  • Naoi et al. (1993) explored the N-methylation of 1,2,3,4-tetrahydroisoquinoline, demonstrating its relevance in neurological research, particularly in the context of Parkinson's disease (Naoi et al., 1993).
  • A similar study by Niwa et al. (1987) identified 1,2,3,4-tetrahydroisoquinoline in human brains, emphasizing its potential role in neurodegenerative diseases (Niwa et al., 1987).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions for “6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could also be a focus of future research .

properties

IUPAC Name

6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKXMSWDWPWIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1710696-27-7
Record name 6-bromo-4-methyl-1,2,3,4-tetrahydro-isoquinoline
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